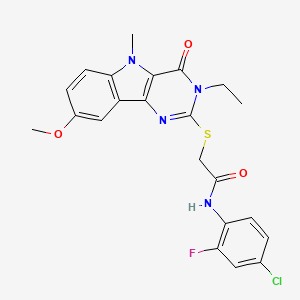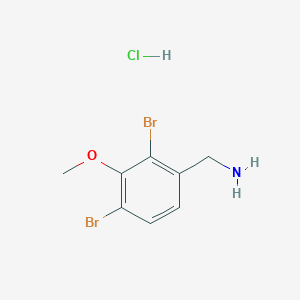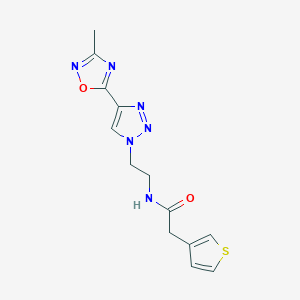![molecular formula C26H28N2O3 B2430551 1-((1R,5S)-8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 1903178-57-3](/img/structure/B2430551.png)
1-((1R,5S)-8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C26H28N2O3 and its molecular weight is 416.521. The purity is usually 95%.
The exact mass of the compound 1-((1R,5S)-8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-((1R,5S)-8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electron Transport Layers in Solar Cells
One area of application involves the use of structurally related compounds as electron transport layers (ETLs) in solar cells. A novel alcohol-soluble n-type conjugated polyelectrolyte, incorporating the electron-deficient nature of a diketopyrrolopyrrole (DPP) backbone, has been synthesized for use in inverted polymer solar cells (PSCs). The incorporation of this compound as an ETL can significantly enhance the power conversion efficiency of PSCs by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Potential Substance P Antagonists
Structurally similar compounds have been explored for their potential as Substance P antagonists. The stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidinecarboxamides and subsequent reductions have yielded compounds of interest in this context (Rogiers et al., 2001).
Antimicrobial and Antioxidative Activities
Compounds featuring pyrrolidine dione structures have been synthesized and tested for antimicrobial and antioxidative activities. For example, pyrrolidines type 3,7-diazabicyclo[3.3.0] octane have been evaluated, revealing some level of antioxidative activity at certain concentrations (Amornraksa et al., 2008).
Synthesis and Characterization for Antimicrobial Properties
The synthesis of pyrrolidine-2,5-dione derivatives fused with a dibenzobarrelene backbone has been described, showcasing moderate antimicrobial activities against selected bacterial and fungal species. This highlights the potential of such compounds in developing new antimicrobial agents (Fondjo et al., 2021).
Asymmetric Construction of Spirocyclic Derivatives
The asymmetric construction of spirocyclic pyrrolidine-thiazolidinediones via catalyzed 1,3-dipolar cycloaddition represents another research application. These processes afford compounds with significant stereochemical control, which is crucial for the development of chiral pharmaceuticals and materials (Yang et al., 2015).
Propriétés
IUPAC Name |
1-[8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c29-24-13-14-25(30)28(24)22-15-20-11-12-21(16-22)27(20)26(31)17-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20-23H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYDXIBBJQTXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[8-(3,3-Diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dimethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2430468.png)

![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2430472.png)



![2-tert-butyl-4-methyl-6-(methylsulfanyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B2430479.png)
![ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2430481.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2430483.png)
![1,3-Dimethyl-5-phenacylsulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2430486.png)
![ethyl 3-carbamoyl-2-(5-phenylisoxazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430488.png)

